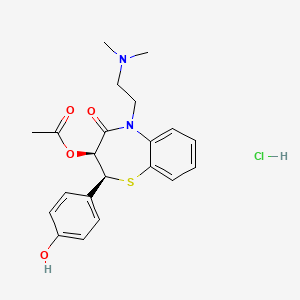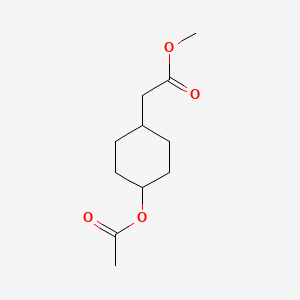
rac Propranolol-d7 beta-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt: is a stable isotope-labeled compound used primarily in metabolic research and clinical diagnostics. It is a labeled analog of rac Propranolol beta-D-Glucuronide Sodium Salt, which is a metabolite of Propranolol, a widely used beta-blocker in medical practice.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Propranolol-d7 beta-D-Glucuronide Sodium Salt involves the incorporation of deuterium atoms into the molecular structure of Propranolol. This is typically achieved through chemical reactions that replace hydrogen atoms with deuterium, using deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using reactors designed to handle deuterated reagents and maintain the necessary reaction conditions. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is used as a labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of Propranolol.
Biology: In biological research, this compound is used to trace the metabolic fate of Propranolol in various biological systems, helping to understand its pharmacokinetics and pharmacodynamics.
Medicine: In medicine, it is used in clinical diagnostics to monitor the metabolism of Propranolol in patients, aiding in the optimization of therapeutic regimens.
Industry: In the pharmaceutical industry, it serves as a reference compound in the development and quality control of Propranolol-based drugs.
Mechanism of Action
The mechanism by which rac Propranolol-d7 beta-D-Glucuronide Sodium Salt exerts its effects is primarily through its role as a labeled metabolite of Propranolol. It helps in tracking the metabolic pathways and understanding the interactions of Propranolol with various molecular targets and pathways involved in its therapeutic effects.
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-blocker used to treat high blood pressure and heart conditions.
Propranolol-d7: Another deuterated form of Propranolol used in metabolic studies.
Beta-D-Glucuronide Sodium Salt: A metabolite of Propranolol involved in its excretion.
Uniqueness: Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is unique in its incorporation of deuterium atoms, which allows for more precise tracking and analysis in metabolic studies compared to non-labeled compounds.
Properties
Molecular Formula |
C22H28NNaO8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1/i1D3,2D3,12D; |
InChI Key |
OSKYDLRSXKTYLZ-TUNJXBLKSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


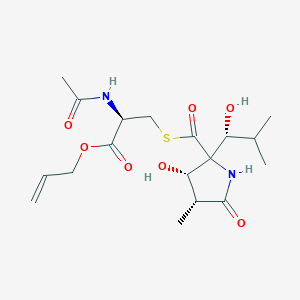
![1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester](/img/structure/B15351988.png)
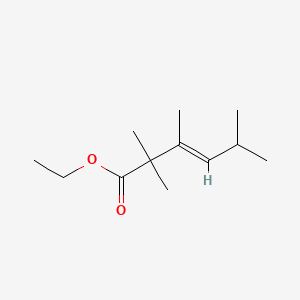

![(1R,5R,7S,10R,11R,14S,16S,18S,19R)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B15352004.png)
![3-(Aminomethyl)-9-(2-azidoethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15352012.png)
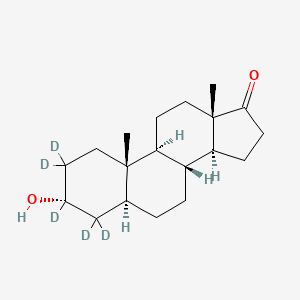
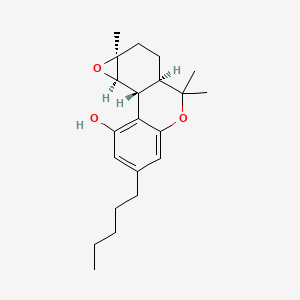
![(2S,3S,4S,5R,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15352051.png)
![Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate](/img/structure/B15352059.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-oxopropanamide](/img/structure/B15352067.png)
